Cas no 885057-41-0 (Carbamic acid, (4-aminophenyl)ethyl-, 1,1-dimethylethyl ester)
885057-41-0 structure
Product Name:Carbamic acid, (4-aminophenyl)ethyl-, 1,1-dimethylethyl ester
N.o CAS:885057-41-0
MF:C13H20N2O2
MW:236.310103416443
CID:4291726
PubChem ID:63230425
Update Time:2025-04-24
Carbamic acid, (4-aminophenyl)ethyl-, 1,1-dimethylethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Carbamic acid, (4-aminophenyl)ethyl-, 1,1-dimethylethyl ester
- (4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester
- Carbamic acid, N-(4-aminophenyl)-N-ethyl-, 1,1-dimethylethyl ester
- AKOS012533195
- SCHEMBL4738587
- tert-Butyl (4-aminophenyl)(ethyl)carbamate
- 885057-41-0
- SB39358
-
- Inchi: 1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)11-8-6-10(14)7-9-11/h6-9H,5,14H2,1-4H3
- Chave InChI: ULXLUAIUDDGXKW-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(C1=CC=C(N)C=C1)CC
Propriedades Computadas
- Massa Exacta: 236.152477885Da
- Massa monoisotópica: 236.152477885Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 4
- Complexidade: 253
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.4
- Superfície polar topológica: 55.6Ų
Carbamic acid, (4-aminophenyl)ethyl-, 1,1-dimethylethyl ester Literatura Relacionada
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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